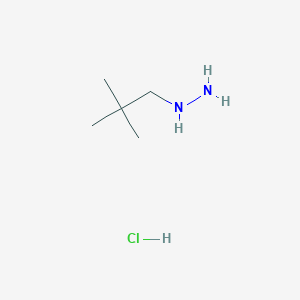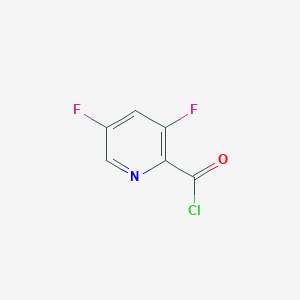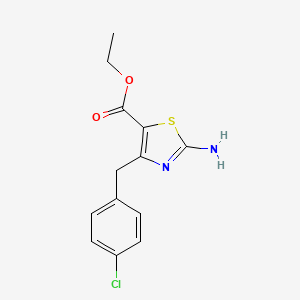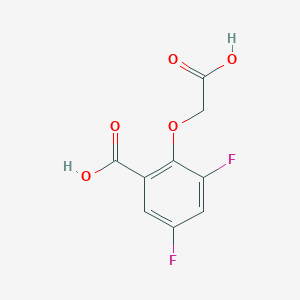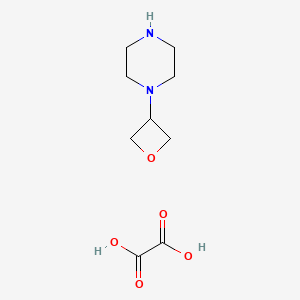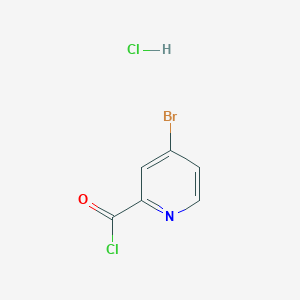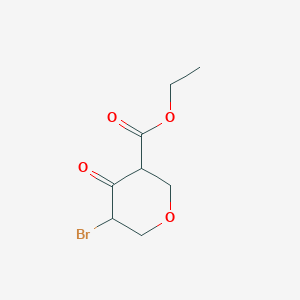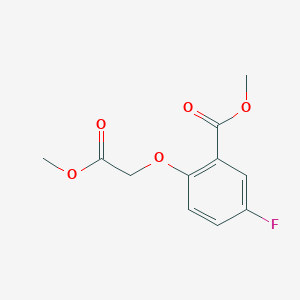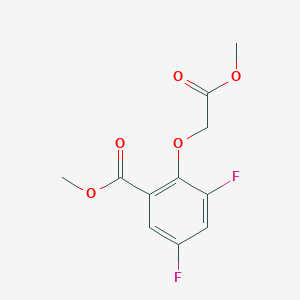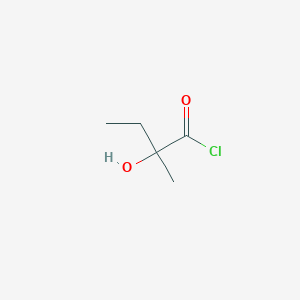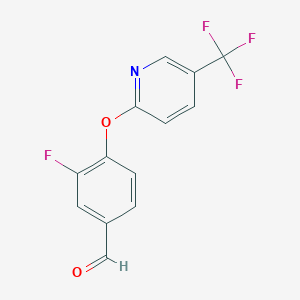
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photophysical Properties and ICT Effects
- Research on carbazole-based D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, revealed insights into thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. These compounds are important for understanding the role of electron donor and acceptor units in chemical structures (Altinolcek et al., 2021).
Biginelli Condensations
- The Biginelli condensation of fluorinated esters and diketones with benzaldehyde and (thio)urea has been studied, leading to the formation of specific carboxylates. This research contributes to the understanding of fluorinated compounds in synthetic chemistry (Saloutin et al., 2000).
Suzuki Cross-Coupling Reaction
- A study on the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, utilizing various catalysts, offers insights into efficient synthesis methods and the importance of specific reaction conditions (Wang et al., 2014).
Deprotonative Coupling of Pyridines
- Research on the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions has provided new perspectives on catalysts and reaction mechanisms in organic synthesis (Shigeno et al., 2019).
Oxidation of Alcohols
- The study of pyridinium fluorochromate as an oxidizing agent for alcohols to aldehydes contributes to the understanding of reaction kinetics and mechanisms in organic chemistry (Bhattacharjee et al., 1984).
Pd-Catalyzed Ortho C-H Hydroxylation
- Research on Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group and various nucleophiles provides insights into reaction pathways and product formation (Chen et al., 2017).
Difluorinated Pyridinecarboxaldehyde Synthesis
- An efficient synthesis method for 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide was developed, enhancing our understanding of difluorination reactions (Ko et al., 2006).
Propriétés
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-5-8(7-19)1-3-11(10)20-12-4-2-9(6-18-12)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCQKDSPIFOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

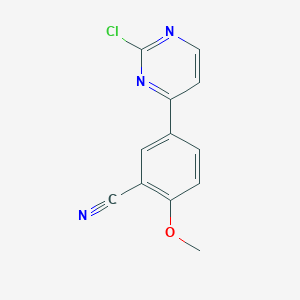
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
